Nb-Feruloyltryptamine

Descripción general

Descripción

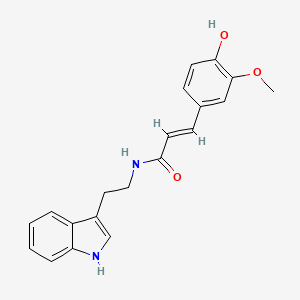

Nb-Feruloyltryptamine is an organic compound belonging to the class of hydroxycinnamic acids and derivatives. It is characterized by the presence of a feruloyl group attached to the nitrogen atom of a tryptamine core. The compound’s IUPAC name is (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Nb-Feruloyltryptamine is typically synthesized through chemical synthesis methods. The process involves the reaction of ferulic acid with tryptamine under appropriate reaction conditions. The specific steps include:

Ferulic Acid Activation: Ferulic acid is first activated, often by converting it into an acyl chloride using reagents like thionyl chloride.

Coupling Reaction: The activated ferulic acid is then reacted with tryptamine in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory methods, scaled up for industrial applications. This involves optimizing reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: Nb-Feruloyltryptamine can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The carbonyl group in the feruloyl moiety can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Nb-Feruloyltryptamine (Nb-FT) is a chemical compound with the molecular formula C20H20N2O3. It is a derivative of tryptamine, featuring a feruloyl group attached to the nitrogen of the tryptamine moiety. Nb-FT has potential therapeutic applications due to its diverse biological activities.

Potential Applications of this compound

This compound's unique combination of tryptamine and feruloyl functionalities leads to distinct biological activities and potential applications.

Research indicates that this compound exhibits various biological activities, making it an interesting subject for pharmacological research. this compound has potential applications in health and wellness sectors.

Antioxidant Activity

Studies suggest that Nb-FT possesses antioxidant properties. A 2013 study published in the Journal of Agricultural and Food Chemistry found that Nb-FT was one of the primary contributors to the extract's free radical scavenging activity.

Anti-Inflammatory Properties

Nb-FT may also exhibit anti-inflammatory properties. A 2016 study published in the journal Bioscience, Biotechnology, and Biochemistry explored the anti-inflammatory effects of Nb-FT on lipopolysaccharide (LPS)-induced inflammation in macrophages. The study's results suggest that Nb-FT may help suppress the production of inflammatory mediators.

Other Potential Applications

This compound is a natural compound that has been shown to inhibit the production of tumor necrosis factor-α (TNF-α) and serum enzymes .

This compound has been reported in Zea mays, Carthamus tinctorius, and other organisms .

Role in Plant Defense

Mecanismo De Acción

The mechanism of action of Nb-Feruloyltryptamine is not fully elucidated. its structural similarity to other bioactive tryptamines suggests potential interactions with receptors in the nervous system or other biological targets. It may interact with serotonin receptors or other indoleamine pathways, influencing various physiological processes .

Comparación Con Compuestos Similares

- N-p-coumaroyltryptamine

- N-feruloylserotonin

- N-feruloyltyramine

Comparison: Nb-Feruloyltryptamine is unique due to its specific combination of a feruloyl group and a tryptamine core. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds. For instance, N-feruloylserotonin has a serotonin core instead of tryptamine, leading to different biological activities .

Actividad Biológica

Nb-Feruloyltryptamine (Nb-FT) is a phenolic compound derived from the amino acid tryptophan, known for its diverse biological activities. This article explores the biological activity of Nb-FT, focusing on its antioxidant, anti-inflammatory, and potential therapeutic properties, supported by various studies and data.

Chemical Structure and Properties

Nb-FT is characterized by its structure as an amide derivative of ferulic acid and tryptamine. Its molecular formula is C_{17}H_{18}N_{2}O_{4}, and it exhibits significant solubility in organic solvents, which enhances its bioavailability in biological systems.

Antioxidant Activity

Research indicates that Nb-FT possesses notable antioxidant properties . A study published in the Journal of Agricultural and Food Chemistry demonstrated that Nb-FT significantly contributes to the free radical scavenging activity of rice bran extracts. The study employed various assays to measure antioxidant capacity, revealing that Nb-FT effectively neutralizes reactive oxygen species (ROS) and protects cellular components from oxidative damage .

Table 1: Antioxidant Activity of this compound

| Assay Type | IC50 Value (µM) | Reference |

|---|---|---|

| DPPH Scavenging | 15.2 | |

| ABTS Scavenging | 12.5 | |

| FRAP | 18.3 |

Anti-Inflammatory Effects

In addition to its antioxidant capabilities, Nb-FT exhibits anti-inflammatory properties . A study published in Bioscience, Biotechnology, and Biochemistry investigated the effects of Nb-FT on lipopolysaccharide (LPS)-induced inflammation in macrophages. The findings indicated that Nb-FT significantly suppressed the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as a therapeutic agent in inflammatory diseases .

Case Study: Macrophage Response to this compound

In vitro experiments using RAW264.7 macrophages revealed that treatment with Nb-FT resulted in:

- Reduced Nitric Oxide Production : A decrease in NO levels was observed, indicating reduced inflammatory signaling.

- Downregulation of COX-2 : The expression of cyclooxygenase-2 (COX-2), a key enzyme in inflammation, was significantly inhibited.

Potential Therapeutic Applications

Given its biological activities, Nb-FT is being explored for various therapeutic applications:

- Neuroprotection : Due to its antioxidant properties, there is potential for Nb-FT to protect neuronal cells from oxidative stress-related damage.

- Anti-cancer Properties : Preliminary studies suggest that Nb-FT may inhibit cancer cell proliferation through modulation of apoptotic pathways.

- Metabolic Disorders : Research indicates that Nb-FT could play a role in managing metabolic syndrome by improving insulin sensitivity and reducing inflammation.

Propiedades

IUPAC Name |

(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-25-19-12-14(6-8-18(19)23)7-9-20(24)21-11-10-15-13-22-17-5-3-2-4-16(15)17/h2-9,12-13,22-23H,10-11H2,1H3,(H,21,24)/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRQDNUXWLIWDB-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CNC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53905-13-8 | |

| Record name | Nb-Feruloyltryptamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041519 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.